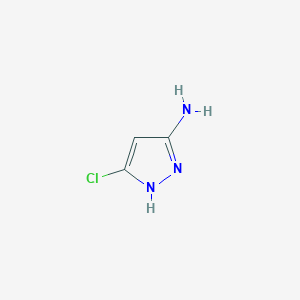

5-Chloro-1H-pyrazol-3-amine

Overview

Description

5-Chloro-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5 and an amine group at position 2. The chlorine substituent enhances electron-withdrawing effects, influencing reactivity, tautomerism, and intermolecular interactions. Pyrazole amines are pivotal in medicinal chemistry, particularly as kinase inhibitors and intermediates for bioactive molecules.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 5-chloro-1h-pyrazol-3-amine, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

It is known that the structure of pyrazoles, including this compound, can influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .

Result of Action

It is known that changes in the structure of pyrazoles can translate into changes in properties, potentially influencing their biological activities .

Biological Activity

5-Chloro-1H-pyrazol-3-amine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of 117.54 g/mol. Its structure features a pyrazole ring, which is known for its reactivity and ability to form various derivatives that exhibit biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Tautomerism : Pyrazoles can exist in different tautomeric forms, affecting their reactivity and interaction with biological targets.

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) and monoamine oxidase (MAO), which play crucial roles in inflammation and neurotransmitter metabolism, respectively .

- Receptor Modulation : Some studies suggest that pyrazole compounds can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Biological Activities

This compound and its derivatives have been reported to exhibit a wide range of biological activities:

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1H-pyrazol-3-amine has been studied for its pharmacological properties, particularly as a scaffold for developing new therapeutic agents.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown promising results in inhibiting the growth of human cancer cells. A study reported the synthesis of novel pyrazole derivatives that were tested for their anticancer activity, revealing significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively researched. Compounds based on this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. A series of synthesized compounds were tested against various bacterial strains, including E. coli and S. aureus. Some derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that pyrazole derivatives can act as effective herbicides by inhibiting specific enzymes involved in plant growth. Studies have shown that certain compounds derived from this compound exhibit selective herbicidal activity against broadleaf weeds while being less toxic to cereal crops .

Synthesis and Structure Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The introduction of different substituents at positions 3 and 4 can lead to improved potency and selectivity for specific targets.

Modifications and Their Effects

A systematic study on the SAR of pyrazole derivatives highlighted that modifications such as aryl substitutions or functional groups at the amine position can significantly affect their pharmacological profiles. For example, adding electron-withdrawing groups has been shown to enhance anticancer activity while maintaining low toxicity .

Data Summary

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Significant cytotoxicity against cancer cell lines (IC50 < 10 µM) |

| Anti-inflammatory | Up to 85% inhibition of TNF-α at 10 µM | |

| Antimicrobial | Effective against E. coli and S. aureus (MIC < standard antibiotics) | |

| Agricultural Applications | Herbicidal | Selective herbicide activity against broadleaf weeds |

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of derivatives from this compound, testing them against several cancer cell lines. The most potent compound showed an IC50 value of 7 µM against lung cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Research

Another research effort focused on the anti-inflammatory properties of modified pyrazoles derived from this compound. The study found that certain derivatives were capable of reducing inflammation in animal models by inhibiting key inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-1H-pyrazol-3-amine derivatives, and how can their efficiency be evaluated?

- Methodology : A four-step synthesis is widely used:

Cyclization of monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.

Formylation to introduce aldehyde groups.

Oxidation to generate carbonyl intermediates.

Acylation with chloroacetyl chloride to yield 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride .

- Efficiency Metrics : Yield optimization (e.g., 69–71% for similar compounds ) depends on reaction conditions (temperature, solvent, catalyst). Alternative routes like the Vilsmeier-Haack reaction can directly form carbaldehyde derivatives via formylation of pyrazolones .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Key Techniques :

- Spectroscopy :

- IR for identifying functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm ).

- Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (e.g., m/z 249 for 4-((2-chlorophenyl)diazenyl)-5-ethyl-1H-pyrazol-3-amine ).

- Melting Point Analysis : Used to assess purity (e.g., 126–128°C for compound 5c ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structurally similar pyrazole derivatives be resolved?

- Approach :

- Comparative Analysis : Cross-reference NMR shifts with known analogs (e.g., 5-ethyl vs. 5-methyl substitutions alter ring proton environments ).

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., dihedral angles between pyrazole and aryl rings ).

Q. What advanced methods are employed for structural elucidation and crystallographic refinement of this compound derivatives?

- Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonding in crystal packing ).

- Software Tools :

- SHELX Suite : For structure solution (SHELXD) and refinement (SHELXL) .

- APEX2/SAINT : Data integration and absorption correction .

- Hydrogen Bonding Analysis : Identifies supramolecular architectures (e.g., chains along [010] direction in 5-Chloro-1-phenyl-1H-pyrazole ).

Q. How can synthetic routes be optimized to improve yields and selectivity for chloro-substituted pyrazoles?

- Strategies :

- Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency .

- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve formylation/chlorination steps .

- Temperature Control : Lower temperatures reduce side reactions during cyclization .

Q. Key Notes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below summarizes key structural analogs of 5-Chloro-1H-pyrazol-3-amine, highlighting substituent effects on molecular properties and applications:

Properties

IUPAC Name |

5-chloro-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMGWUFWDSUGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916211-79-5 | |

| Record name | 3-chloro-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.